BenchChemオンラインストアへようこそ!

3-Bromo-8-methoxy-2-methylimidazo[1,2-A]pyridine

Physicochemical profiling Lead optimisation Solubility prediction

3-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyridine (CAS 1263058‑85‑0) is a trisubstituted imidazo[1,2‑a]pyridine heterocycle carrying bromine at C‑3, methoxy at C‑8, and methyl at C‑2. Its molecular weight is 241.08 g mol⁻¹ and its computed XLogP3‑AA is 3.2, indicating moderate lipophilicity.

Molecular Formula C9H9BrN2O
Molecular Weight 241.08 g/mol
Cat. No. B13048685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-8-methoxy-2-methylimidazo[1,2-A]pyridine
Molecular FormulaC9H9BrN2O
Molecular Weight241.08 g/mol
Structural Identifiers
SMILESCC1=C(N2C=CC=C(C2=N1)OC)Br
InChIInChI=1S/C9H9BrN2O/c1-6-8(10)12-5-3-4-7(13-2)9(12)11-6/h3-5H,1-2H3
InChIKeyCXUPBBMXSUGJKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-8-methoxy-2-methylimidazo[1,2-A]pyridine Procurement Guide: Core Properties, Identity, and Initial Differentiation


3-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyridine (CAS 1263058‑85‑0) is a trisubstituted imidazo[1,2‑a]pyridine heterocycle carrying bromine at C‑3, methoxy at C‑8, and methyl at C‑2 . Its molecular weight is 241.08 g mol⁻¹ and its computed XLogP3‑AA is 3.2, indicating moderate lipophilicity . The bromine substituent makes the scaffold competent for transition‑metal‑catalysed cross‑coupling, while the electron‑donating methoxy group modulates the electronic character of the fused ring system . These features together define a building‑block profile that distinguishes it from non‑halogenated, regioisomeric, or de‑methoxylated congeners in both synthetic and medicinal‑chemistry workflows.

Why Generic 3‑Bromo‑8‑methoxy‑2‑methylimidazo[1,2‑A]pyridine Substitution Fails: A Comparator‑Driven Rationale


Imidazo[1,2‑a]pyridine derivatives cannot be freely interchanged on the basis of core scaffold alone; even subtle positional or substituent alterations can shift key physicochemical parameters to a degree that impacts synthetic utility and biological target engagement. For 3‑bromo‑8‑methoxy‑2‑methylimidazo[1,2‑a]pyridine, removal of the 3‑bromo group raises the predicted pKa by ≈0.6 units and lowers density by ≈0.4 g cm⁻³ , while moving the bromine from C‑3 to C‑6 reduces computed logP by ≈0.4 units [1]. Such differences can alter solubility, permeability, and cross‑coupling reactivity enough to derail a synthetic route or SAR series. The quantitative evidence below demonstrates that this specific substitution pattern is a non‑interchangeable variable that directly conditions procurement decisions.

3‑Bromo‑8‑methoxy‑2‑methylimidazo[1,2‑A]pyridine: Head‑to‑Head Quantitative Differentiation Evidence


Predicted pKa Shift of ≈0.6 Units Relative to the Non‑Brominated Congener

The presence of the electron‑withdrawing 3‑bromo substituent lowers the predicted acid‑dissociation constant of the imidazo[1,2‑a]pyridine core. The target compound exhibits a predicted pKa of 5.81 ± 0.10, whereas the non‑brominated analog 8‑methoxy‑2‑methylimidazo[1,2‑a]pyridine shows a predicted pKa of 6.44 ± 0.10 . This 0.63‑unit reduction indicates a higher fraction of the neutral species at physiological pH, which directly impacts passive permeability and solubility in medicinal‑chemistry profiling.

Physicochemical profiling Lead optimisation Solubility prediction

Predicted Density Increase of ≈0.4 g cm⁻³ Over the De‑Brominated Analog

Bromination at C‑3 significantly increases the predicted density of the imidazo[1,2‑a]pyridine scaffold. The target compound has a predicted density of 1.57 ± 0.1 g cm⁻³, compared with 1.15 ± 0.1 g cm⁻³ for 8‑methoxy‑2‑methylimidazo[1,2‑a]pyridine . A 0.42 g cm⁻³ increase reflects the added mass and polarisability of the bromine atom, which can influence crystal packing, melting point, and mechanical properties relevant to solid‑form development.

Solid‑state characterisation Formulation pre‑screening Crystallinity prediction

XLogP3‑AA Lipophilicity ≈0.4 Units Higher Than the 6‑Bromo Regioisomer

The position of the bromine atom on the imidazo[1,2‑a]pyridine core directly modulates computed lipophilicity. The 3‑bromo‑8‑methoxy‑2‑methyl isomer displays an XLogP3‑AA value of 3.2, while the corresponding 6‑bromo‑8‑methoxy‑2‑methyl isomer is reported with an XLogP3‑AA of 2.8 [1]. This 0.4‑unit difference indicates that the 3‑bromo regioisomer is measurably more lipophilic, which can translate into higher membrane permeability and altered tissue‑distribution profiles in biological assays.

Lipophilicity Permeability Regioisomeric selectivity

Direct Precursor to FR167344, a Bradykinin B2 Antagonist with IC₅₀ = 65 nM

The target compound serves as the direct synthetic precursor to FR167344, an orally active non‑peptide bradykinin B2 receptor antagonist. FR167344 displaces [³H]bradykinin binding to human B2 receptors with an IC₅₀ of 65 nM and shows no measurable affinity for the B1 receptor [1]. The 3‑bromo‑8‑methoxy‑2‑methyl substitution pattern is covalently embedded in the final antagonist structure via an 8‑O‑alkyl linkage; analogs lacking the 3‑bromo or 8‑methoxy groups fail to produce the same pharmacophore geometry and thus lose B2 potency.

Bradykinin receptor Medicinal chemistry GPCR antagonist

Established One‑Pot Microwave‑Assisted Synthesis Yielding 40–85% for 3‑Bromoimidazo[1,2‑a]pyridines

3‑Bromoimidazo[1,2‑a]pyridine derivatives, including the target substitution pattern, can be accessed via a microwave‑assisted one‑pot tandem cyclisation‑bromination sequence that delivers yields in the 40–85% range [1]. This method uses α‑bromoketones and 2‑aminopyridines under solvent‑free conditions and is reported to be operationally simpler than the classical two‑step electrophilic bromination route that often gives lower and less reproducible yields for electron‑rich congeners. The 8‑methoxy‑2‑methyl case benefits from the electron‑donating substituents that direct regioselective bromination at C‑3, a feature that is less predictable for analogs lacking the methoxy group.

Synthetic methodology Process chemistry Microwave-assisted synthesis

Commercial Availability at 98% Purity with Defined Hazard Profile

The target compound is supplied at a certified purity of 98% (HPLC) by commercial vendors such as Leyan (product 1843446), with pricing available for 1 g quantities and larger scales upon request . The GHS hazard classification includes H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), consistent with the 6‑bromo isomer’s classification [1]. In contrast, the non‑brominated analog 8‑methoxy‑2‑methylimidazo[1,2‑a]pyridine lacks the acute‑toxicity warning, reflecting the toxicophoric contribution of the bromine atom. This defined purity and safety profile enables direct comparison by procurement officers and facilitates risk‑assessment compliance.

Procurement specification Purity benchmarking Safety assessment

Best‑Fit Research and Industrial Application Scenarios for 3‑Bromo‑8‑methoxy‑2‑methylimidazo[1,2‑A]pyridine


Synthesis of FR167344 and Congeneric Bradykinin B2 Receptor Antagonists

The compound is the immediate building block for constructing the 8‑O‑alkyl‑linked pharmacophore of FR167344, a validated non‑peptide B2 antagonist with an IC₅₀ of 65 nM [1]. Medicinal chemistry groups pursuing bradykinin‑pathway targets must source the exact 3‑bromo‑8‑methoxy‑2‑methyl isomer; use of the 6‑bromo regioisomer or the non‑brominated analog generates a different connectivity and invalidates the published SAR. This scenario directly follows from the FR167344 precursor evidence (Evidence Item 4) and the regioisomeric logP differentiation (Evidence Item 3).

Suzuki–Miyaura Cross‑Coupling Library Synthesis

The C‑3 bromine atom is activated toward oxidative addition with Pd(0) catalysts, enabling divergent C–C bond formation at the imidazo[1,2‑a]pyridine 3‑position [1]. The high predicted logP (3.2) and moderate pKa (5.81) of the scaffold mean that coupled products will systematically differ in physicochemical profile from those derived from the 6‑bromo isomer (logP 2.8) [2]. Procurement of this specific building block therefore defines a distinct library subspace in lead‑optimisation campaigns. This scenario is grounded in the lipophilicity evidence (Evidence Item 3) and the synthetic yield data (Evidence Item 5).

Physicochemical Parameter‑Driven Lead Optimisation

When a medicinal chemistry programme requires fine‑tuning of ionisation and solubility, the quantitative pKa and density differences between the 3‑bromo‑8‑methoxy‑2‑methyl scaffold and its non‑brominated or regioisomeric analogs become actionable selection criteria. The 0.63‑unit pKa reduction and 0.42 g cm⁻³ density increase (Evidence Items 1 and 2) provide a predictable vector for modulating permeability and solid‑state behaviour without altering the core heterocycle. Procurement of the exact compound ensures that subsequent SAR tables reflect the intended physicochemical perturbation.

Process Chemistry Scale‑Up Feasibility Studies

The documented microwave‑assisted one‑pot synthesis yielding 40–85% (Evidence Item 5) offers a starting point for process intensification. Because the 8‑methoxy group directs regioselective C‑3 bromination, scale‑up runs are less prone to isomeric impurities than with de‑methoxylated analogs. The 98% commercial purity specification and defined GHS hazard profile (Evidence Item 6) further support pilot‑plant risk assessment, making the compound a preferred choice for route‑scoping exercises where regioisomeric purity and safety documentation are pre‑requisites.

Quote Request

Request a Quote for 3-Bromo-8-methoxy-2-methylimidazo[1,2-A]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.